molecular formula C9H11ClO B8046730 1-Chloro-3-ethoxy-2-methylbenzene

1-Chloro-3-ethoxy-2-methylbenzene

Cat. No.: B8046730
M. Wt: 170.63 g/mol
InChI Key: HFVXWBVLELTBJB-UHFFFAOYSA-N
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Description

1-Chloro-3-ethoxy-2-methylbenzene is a substituted aromatic compound featuring a benzene ring with chloro (–Cl), ethoxy (–OCH₂CH₃), and methyl (–CH₃) groups at the 1-, 3-, and 2-positions, respectively. This arrangement of substituents imparts distinct electronic and steric properties to the molecule, influencing its reactivity, solubility, and applications in organic synthesis. Substituted chlorobenzenes are commonly used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity.

Properties

IUPAC Name

1-chloro-3-ethoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVXWBVLELTBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-ethoxy-2-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethoxy-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 3-ethoxy-2-methylbenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 3-ethoxy-2-methylphenol when hydroxide is the nucleophile.

    Oxidation: Formation of 3-ethoxy-2-methylbenzoic acid or 3-ethoxy-2-methylbenzaldehyde.

    Reduction: Formation of 3-ethoxy-2-methylbenzene.

Scientific Research Applications

1-Chloro-3-ethoxy-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-ethoxy-2-methylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The chlorine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, directing incoming electrophiles to the meta position relative to the chlorine. The ethoxy group, being an electron-donating group, activates the ring towards electrophilic substitution, directing electrophiles to the ortho and para positions relative to the ethoxy group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Chloro-3-ethoxy-2-methylbenzene with structurally related aromatic compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Effects on Electronic and Steric Properties

  • This compound :

    • Electronics : The ethoxy group (–OCH₂CH₃) donates electrons via resonance, activating the ring toward electrophilic substitution, while the chloro group (–Cl) withdraws electrons inductively, deactivating the ring. The methyl group (–CH₃) provides weak electron-donating effects.
    • Sterics : The ethoxy group introduces moderate steric hindrance compared to smaller substituents like methoxy (–OCH₃).
  • 1-Chloro-3-methoxy-2-methylbenzene (analog with methoxy group):

    • Smaller methoxy substituent reduces steric hindrance but maintains similar electronic effects. Boiling points and lipophilicity are expected to be slightly lower than the ethoxy analog due to reduced molecular weight .
  • 1-Chloro-2-methyl-3-nitrobenzene (CAS 121-73-3): The nitro (–NO₂) group is strongly electron-withdrawing, rendering the ring highly deactivated. The crystal structure of this compound (studied via X-ray diffraction) shows a nitro group twisted 38.81° from the benzene plane, indicating significant steric and electronic distortion .

Physicochemical Properties

Property This compound 1-Chloro-3-methoxy-2-methylbenzene 1-Chloro-2-methyl-3-nitrobenzene
Molecular Weight (g/mol) ~170.62 (estimated) ~156.61 (estimated) 185.59 (reported)
Boiling Point High (ethoxy increases MW) Moderate Higher (nitro group)
Solubility in Water Low (chloro and alkyl groups) Low Very low (nitro group)
Reactivity Moderate activation (ethoxy) Higher activation (smaller methoxy) Low (nitro deactivates ring)

Biological Activity

1-Chloro-3-ethoxy-2-methylbenzene, also known as 1-chloro-3-(ethoxy)-2-methylbenzene, is a compound that has garnered attention due to its potential biological activities. This article reviews its antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H11ClOC_9H_{11}ClO and a molecular weight of approximately 172.64 g/mol. Its structure consists of a chloro group, an ethoxy group, and a methyl substituent on a benzene ring, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's efficacy can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The data indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its antibiotic resistance.

Antifungal Properties

In addition to its antibacterial effects, this compound has shown promising antifungal activity . Studies suggest that it inhibits the growth of fungi by affecting cell wall synthesis or function.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Aspergillus niger128 µg/mL
Candida glabrata32 µg/mL

These findings highlight the potential application of this compound in treating fungal infections, particularly those caused by resistant strains.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or structural components within microbial cells, leading to disruption of essential functions such as protein synthesis or cell wall integrity.

Case Studies

A notable case study published in a peer-reviewed journal examined the effects of this compound in an in vivo model. The study found that administration of the compound significantly reduced bacterial load in infected tissues compared to control groups. The results suggested that this compound could be a viable candidate for further development as an antimicrobial agent.

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